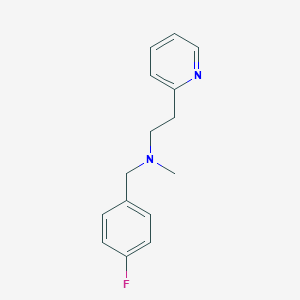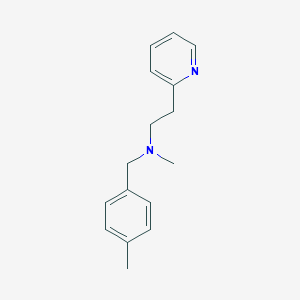
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects.
Mécanisme D'action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and acetylcholine. Noopept has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the density of glutamate receptors in the hippocampus, a brain region that is important for memory and learning. Additionally, Noopept has been shown to increase the level of acetylcholine in the brain, a neurotransmitter that is important for attention and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Noopept in lab experiments is its potential cognitive enhancing effects, which may allow researchers to more accurately measure cognitive function in animal models. Additionally, Noopept has been shown to have neuroprotective properties, which may be useful in studies of neurodegenerative diseases. However, one limitation of using Noopept in lab experiments is the potential for off-target effects, as Noopept has been shown to modulate the activity of a number of different neurotransmitters in the brain.
Orientations Futures
There are a number of potential future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Noopept and its potential off-target effects. Finally, there is a need for more clinical trials to investigate the safety and efficacy of Noopept in humans.
Méthodes De Synthèse
Noopept is synthesized by combining phenylacetyl chloride with N-ethylglycine ethyl ester, followed by reaction with 2-methyl-2-phenylglycolic acid. The resulting product is then purified through recrystallization to obtain Noopept in its final form.
Applications De Recherche Scientifique
Noopept has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory and learning, increase attention span, and enhance overall cognitive function. Additionally, Noopept has been investigated for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and reduce inflammation in the brain.
Propriétés
Nom du produit |
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-4-15-11-7-9-14(3)18(15)19-17(20)12-16-10-6-5-8-13(16)2/h5-11H,4,12H2,1-3H3,(H,19,20) |
Clé InChI |
LGOOYVACGMZFJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2C)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)


![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)
![4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)